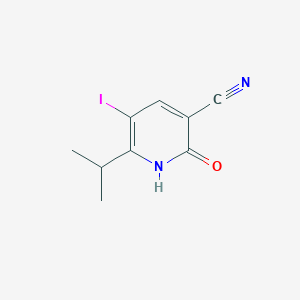

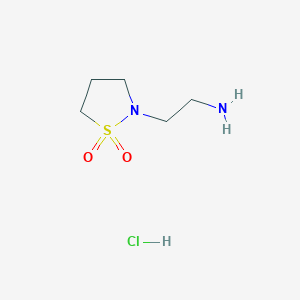

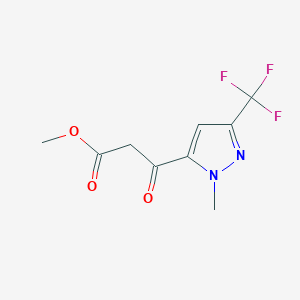

![molecular formula C18H24N2O4 B1440110 1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid CAS No. 888222-12-6](/img/structure/B1440110.png)

1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid

Overview

Description

“1’-(Tert-butoxycarbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid” is a chemical compound with the molecular formula C17H23BN2O5 . It is a derivative of spiro[indoline-3,4’-piperidine], which is a class of compounds known for their bioactivity against various diseases .

Synthesis Analysis

The synthesis of spiro[indoline-3,4’-piperidine] derivatives has been an active research field in organic chemistry . One method involves the use of isatoic anhydride, isatin, and primary amine, catalyzed by β-cyclodextrin in an aqueous medium .

Molecular Structure Analysis

The molecular structure of “1’-(Tert-butoxycarbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid” consists of a spiro[indoline-3,4’-piperidine] core with a tert-butoxycarbonyl group and a carboxylic acid group .

Chemical Reactions Analysis

Spiro[indoline-3,4’-piperidine] derivatives are known to exhibit a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities . They can also be used as synthetic precursors for the production of various types of medicines .

Scientific Research Applications

Pharmacology: Potential Therapeutic Agent Development

This compound is part of a class of spirocyclic compounds that are often explored for their therapeutic potential. In pharmacology, it could serve as a precursor or an intermediate in the synthesis of various drugs. Its structural complexity and the presence of multiple functional groups make it a valuable scaffold for designing compounds with potential activity against a range of diseases .

Organic Synthesis: Building Block for Heterocyclic Compounds

In organic chemistry, this compound can be utilized as a building block for the synthesis of complex heterocyclic compounds. Its spirocyclic structure is particularly interesting for creating compounds with three-dimensional architectures, which are important in the development of molecules with specific biological activities .

Medicinal Chemistry: Drug Discovery and Design

The compound’s unique structure makes it a candidate for drug discovery and design. It can be modified through various chemical reactions to produce new molecules with potential medicinal properties. Researchers in medicinal chemistry may investigate its role in the synthesis of novel spirocyclic compounds that could act as drugs .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound could be used in studies related to enzyme inhibition. Its ability to interact with biological molecules could make it a useful tool for understanding the mechanisms of action of enzymes and for the development of new inhibitors that could regulate enzyme activity .

Chemical Engineering: Process Optimization

In the field of chemical engineering, this compound might be involved in research focused on process optimization. Its synthesis and purification processes could be studied and improved to enhance yield and reduce costs, which is crucial for its potential industrial-scale production .

Industrial Uses: Material Science Applications

Finally, the compound could find applications in material science, particularly in the development of new materials with specific properties. Its spirocyclic structure could contribute to the creation of polymers or other materials with enhanced stability or novel features .

Future Directions

Mechanism of Action

Mode of Action

The mode of action would depend on the specific targets of the compound. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic chemistry, particularly for amines . The presence of this group could influence how the compound interacts with its targets.

Pharmacokinetics

The pharmacokinetics of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete it. The presence of the Boc group could influence these properties, as it is often used to improve the pharmacokinetic properties of drug candidates .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the Boc group can be removed under acidic conditions , which could potentially activate the compound or alter its activity.

properties

IUPAC Name |

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,4'-piperidine]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(23)20-8-6-18(7-9-20)11-19-14-5-4-12(15(21)22)10-13(14)18/h4-5,10,19H,6-9,11H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEIXWRMVGDCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678123 | |

| Record name | 1'-(tert-Butoxycarbonyl)-1,2-dihydrospiro[indole-3,4'-piperidine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid | |

CAS RN |

888222-12-6 | |

| Record name | 1'-(tert-Butoxycarbonyl)-1,2-dihydrospiro[indole-3,4'-piperidine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

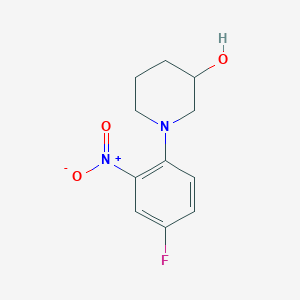

![2-(dodecylsulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1440033.png)

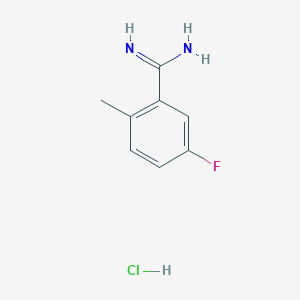

![{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1440040.png)

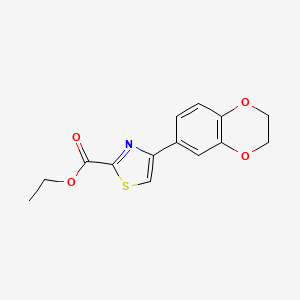

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1440042.png)

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1440046.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1440049.png)